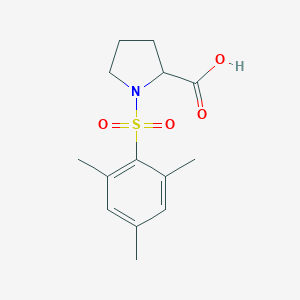
1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a compound that is likely to share structural similarities with the compounds discussed in the provided papers, given the common pyrrolidine-2-carboxylic acid moiety. Although the papers do not directly discuss this exact compound, they provide insights into related structures that can help infer some of the properties and characteristics of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a pyrrolidine derivative with a sulfonyl chloride under basic conditions. For instance, the synthesis of 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate was achieved by reacting 2-mercaptopyridine-3-carboxylic acid with chloroacetic acid . This suggests that a similar approach could be used for synthesizing 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid, using mesitylene sulfonyl chloride and a pyrrolidine-2-carboxylic acid derivative.
Molecular Structure Analysis
The molecular structure of compounds with pyrrolidine rings often features significant conformational aspects due to the ring's flexibility. The structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, was determined using X-ray crystallography and showed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . This indicates that the mesitylsulfonyl group in 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid would likely impose a certain conformation due to steric hindrance and electronic effects.
Chemical Reactions Analysis
The reactivity of the sulfonyl group in such compounds is typically characterized by its ability to undergo further chemical transformations. For example, the sulfonyl group can be a leaving group in nucleophilic substitution reactions or can be reduced to a sulfide. The presence of the carboxylic acid group also allows for the formation of amides, esters, and other derivatives through condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid can be inferred from related compounds. For instance, the solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and carboxylic acid groups. The compound discussed in paper forms a one-dimensional chain in the solid state through intermolecular hydrogen bonding, suggesting that 1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid may also exhibit hydrogen bonding, affecting its solubility and crystal packing.
Applications De Recherche Scientifique
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine derivatives, are subjects to C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. These reactions facilitate the synthesis of ring-fused pyrrolines, which can be further oxidized or reduced to pyrroles and pyrrolidines, respectively. Such methodologies are crucial for developing complex organic molecules, hinting at the synthetic versatility of pyrrolidine derivatives (Kang et al., 2015).
Esterification of Maleamic Acids
The activation of carboxylic acid groups in maleamic acids, through treatment with arenesulfonyl chlorides including mesitylene-sulfonyl chloride, demonstrates the utility of sulfonyl derivatives in organic synthesis. This process allows for the selective formation of fumaramates or maleamates, showcasing the importance of sulfonyl compounds in modifying acid functionalities (Sánchez et al., 2010).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids
The methodology for synthesizing mono- and di-carboxylic acid derivatives containing the pyrrolidin-1-oxyl ring, a stable free radical, involves multiple steps including Michael addition, ring closure, and phase-transfer oxidation. This highlights the synthetic applications of pyrrolidine derivatives in creating spin labels for biochemical studies (Hideg & Lex, 1984).
Antineoplastic Agent Studies
Structural and conformational studies of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound synthesized for potential antineoplastic applications, underline the interest in pyrrolidine derivatives within pharmaceutical research. Such studies provide essential data for understanding drug-receptor interactions and optimizing therapeutic agents (Banerjee et al., 2002).
Hydrogen-Bonded Co-Crystal Structures
Research on benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystals showcases the role of pyrrolidine derivatives in materials science, particularly in designing non-centrosymmetric crystalline materials for optical applications. The ability to form stable hydrogen-bonded networks emphasizes the structural versatility of pyrrolidine derivatives (Chesna et al., 2017).
Safety And Hazards
Orientations Futures
The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on exploring new synthetic strategies and investigating how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propriétés
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZXNKLFHMTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387915 |
Source


|
| Record name | 1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
126522-74-5 |
Source


|
| Record name | 1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)
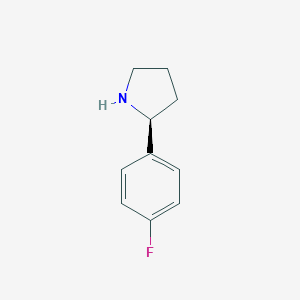
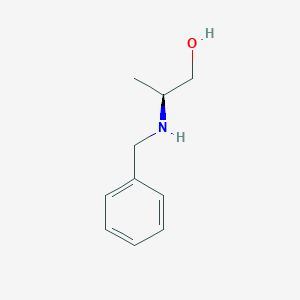
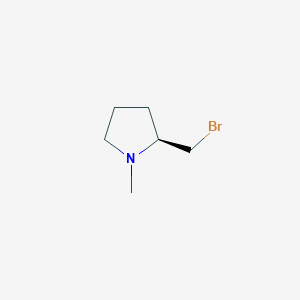
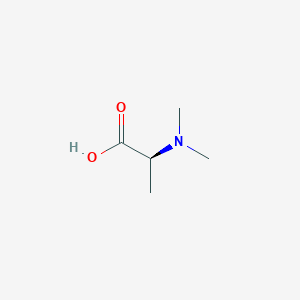
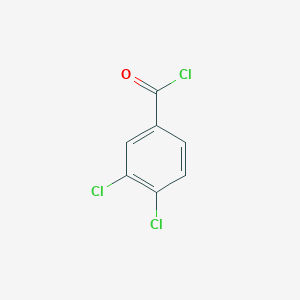




![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

